2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole
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Description
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole is a useful research compound. Its molecular formula is C17H18ClN3O2S3 and its molecular weight is 427.98. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Coagulation factor X . Coagulation factor X is a vitamin K-dependent glycoprotein that plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a blood clot .
Mode of Action
It is known to interact with its target, coagulation factor x . This interaction could potentially influence the coagulation cascade, affecting the formation of blood clots.
Biochemical Pathways
The compound’s interaction with Coagulation factor X suggests that it may affect the coagulation cascade . This cascade is a series of biochemical reactions that lead to the formation of a blood clot. Changes in this pathway can have significant downstream effects, potentially influencing the body’s ability to form blood clots.
Result of Action
The result of the compound’s action would depend on its interaction with Coagulation factor X and its influence on the coagulation cascade . By affecting this pathway, the compound could potentially alter the body’s ability to form blood clots.
Properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S3/c1-11-9-12(2)16-13(10-11)19-17(25-16)20-5-7-21(8-6-20)26(22,23)15-4-3-14(18)24-15/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIKSXIHEFZXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.